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Introduction
Cesium chloride (CsCl) density gradient centrifugation is a powerful and widely used

technique for the purification of macromolecules, such as plasmid DNA, viral vectors, and

proteins, based on their buoyant density.[1][2] This method, known as isopycnic centrifugation,

involves centrifuging a sample in a solution of CsCl at high speeds.[1][2] The centrifugal force

causes the CsCl to form a density gradient, and the macromolecules migrate to a point in the

gradient where their density equals that of the surrounding CsCl solution.[3] This results in the

formation of distinct bands of purified molecules, which can then be collected. This technique is

particularly valuable for separating molecules of similar size but different densities, such as

supercoiled plasmid DNA from linear and nicked forms, or full viral capsids from empty ones.[3]

[4][5][6]

Principle of Isopycnic Centrifugation
Isopycnic centrifugation separates molecules based solely on their buoyant density.[1][2]

During ultracentrifugation, the CsCl salt dissociates and is redistributed in the centrifuge tube,

forming a continuous density gradient.[3] Sample molecules mixed with the CsCl solution will

move through the gradient until they reach a point where their buoyant density matches the

density of the CsCl solution. At this "isopycnic point," the net force on the molecules is zero,

and they form a sharp, distinct band. This method is highly effective for achieving high-purity

preparations of macromolecules.[4][7]
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Key Applications
Plasmid DNA Purification: Separation of high-purity supercoiled plasmid DNA from

contaminating bacterial chromosomal DNA, RNA, and proteins.[7][8] The intercalating agent

ethidium bromide is often used to enhance the density difference between supercoiled and

other DNA forms.[3][8]

Viral Vector Purification: Purification of viral particles, such as adeno-associated virus (AAV)

and bacteriophages, from crude cell lysates.[4][5][9][10] This is critical for gene therapy

applications to separate full, functional viral vectors from empty or partially packaged

particles.[4][5][6]

Separation of Cellular Organelles and Proteins: Isolation of subcellular components and

proteins based on their differing densities.[11]

Experimental Protocols
Protocol 1: Purification of Plasmid DNA
This protocol describes the purification of plasmid DNA from a bacterial lysate using CsCl-

ethidium bromide density gradient centrifugation.

Materials:

Bacterial cell pellet containing the plasmid of interest

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Cesium chloride (solid)

Ethidium bromide solution (10 mg/mL)

Ultracentrifuge and appropriate rotor (e.g., swinging-bucket or vertical rotor)

Ultracentrifuge tubes

Syringes and needles (18-21 gauge)

Isopropanol or ethanol
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70% ethanol

Procedure:

Lysate Preparation: Start with a bacterial cell pellet from a culture. Perform a standard

alkaline lysis procedure to obtain a cleared lysate containing the plasmid DNA.

Gradient Preparation:

Resuspend the cleared lysate in an appropriate volume of TE buffer.

For each 8 mL of lysate, add 8.8 g of solid CsCl and dissolve completely.

Add 0.8 mL of 10 mg/mL ethidium bromide solution and mix gently. The final density

should be approximately 1.55 g/mL.

Ultracentrifugation:

Carefully load the CsCl-lysate mixture into ultracentrifuge tubes and seal them.

Centrifuge at 20°C in an ultracentrifuge. Centrifugation conditions can be varied (see Table

1).[8][12]

Fraction Collection:

After centrifugation, carefully remove the tube. Two distinct bands of DNA should be visible

under UV light: an upper band of linear and nicked DNA and a lower, sharper band of

supercoiled plasmid DNA.[3]

Puncture the side of the tube just below the lower plasmid band with an 18-21 gauge

needle attached to a syringe and slowly aspirate the plasmid band.[10]

Ethidium Bromide Removal:

Extract the collected plasmid DNA solution with an equal volume of water-saturated n-

butanol or isopropanol to remove the ethidium bromide. Repeat until the pink color is

gone.
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Desalting and Precipitation:

Dialyze the DNA solution against TE buffer to remove the CsCl.

Precipitate the plasmid DNA by adding 2 volumes of 100% ethanol.[8]

Incubate at -20°C for at least 1 hour and then centrifuge to pellet the DNA.

Wash the DNA pellet with 70% ethanol, air dry, and resuspend in a suitable buffer.

Parameter Value Reference

Initial CsCl Density 1.55 - 1.57 g/mL [8]

Centrifugation Speed 45,000 - 100,000 rpm [3][12]

Centrifugation Force 192,553 - 450,000 x g [3][13]

Centrifugation Time 3.5 - 14+ hours [8]

Temperature 20°C [8]

Table 1: Typical Parameters for Plasmid DNA Purification via CsCl Gradient Centrifugation.

Protocol 2: Purification of Adeno-Associated Virus (AAV)
This protocol outlines the purification of AAV vectors from a crude cell lysate.

Materials:

Crude AAV lysate

Cesium chloride solutions of varying densities (e.g., 1.25 g/mL, 1.35 g/mL, 1.50 g/mL)

Ultracentrifuge and swinging-bucket rotor

Ultracentrifuge tubes

Syringes and needles or a fraction collector
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Dialysis cassette

Phosphate-buffered saline (PBS)

Procedure:

Lysate Clarification: Centrifuge the crude AAV lysate at a low speed to pellet cell debris.

Collect the supernatant containing the viral particles.

Gradient Formation (Step Gradient):

In an ultracentrifuge tube, carefully layer CsCl solutions of decreasing density. For

example, start with 2 mL of 1.50 g/mL CsCl, followed by 3 mL of 1.35 g/mL CsCl, and

finally 3 mL of 1.25 g/mL CsCl.

Carefully overlay the clarified AAV lysate onto the top of the step gradient.

Ultracentrifugation:

Place the tubes in a swinging-bucket rotor and balance them carefully.

Centrifuge under conditions appropriate for the specific AAV serotype (see Table 2).

Fraction Collection:

After centrifugation, a visible band containing the AAV particles should be present at the

interface of two CsCl layers, typically around a density of 1.4 g/mL.[6]

Collect the viral band by puncturing the side of the tube with a needle and syringe.

Alternatively, a fraction collector can be used to systematically collect fractions from the

bottom of the tube after piercing it.

Desalting:

Place the collected AAV fraction in a dialysis cassette and dialyze against PBS to remove

the CsCl.[14]

Change the dialysis buffer several times over a 24-48 hour period.
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Concentration and Storage:

The purified AAV can be concentrated using ultrafiltration devices.

Store the purified AAV at -80°C.

Parameter Value Reference

Full AAV Particle Density ~1.4 g/mL [6]

Centrifugation Force 100,000 - 400,000 x g [9]

Centrifugation Time 2 - 24 hours [9][10]

Temperature 4°C [9]

Table 2: Typical Parameters for AAV Purification via CsCl Gradient Centrifugation.

Fraction Collection Techniques
The method of fraction collection is critical for obtaining a high-purity sample. Several

techniques can be employed:

Needle and Syringe Aspiration: This is the most common method. A needle attached to a

syringe is inserted through the side of the centrifuge tube just below the visible band of

interest, and the band is carefully withdrawn.[10]

Tube Puncturing and Drip Collection: The bottom of the centrifuge tube is punctured with a

needle, and fractions are collected as drops.[3] This method is simple but can lead to some

mixing of the gradient.

Gradient Fractionator: A more precise method involves using a gradient fractionator. This

device displaces the gradient from the top or bottom of the tube with a dense solution (e.g.,

60% sucrose) and passes the gradient through a detector (e.g., a UV monitor) to generate a

chromatogram, allowing for precise collection of the desired fractions.

Data Presentation and Analysis
After fraction collection, it is essential to analyze the purity and concentration of the sample.
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Density Measurement: The density of each fraction can be determined using a refractometer,

as the refractive index of a CsCl solution is directly proportional to its density.[15][16]

Quantification: For DNA, concentration and purity can be assessed by UV

spectrophotometry (A260/A280 ratio). For viral vectors, techniques like qPCR to determine

vector genome titers or ELISA for capsid quantification are used.[17]

Purity Analysis: Agarose gel electrophoresis for plasmid DNA and SDS-PAGE with silver

staining for viral proteins are used to assess the purity of the final product.[17][18]

Salt Constant 'a' Constant 'b'
Density Range
(g/mL)

CsCl 10.8601 13.4974 1.25 - 1.90

Table 3: Constants for Calculating CsCl Density from Refractive Index (ρ = aη - b, where ρ is

density and η is the refractive index).[16]

Visualizing the Workflow
The following diagram illustrates the general workflow for Cesium Chloride gradient

fractionation.
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Caption: Workflow of Cesium Chloride Gradient Fractionation.
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Conclusion
Cesium chloride gradient fractionation remains a gold-standard technique for achieving high-

purity preparations of macromolecules. While alternative methods like chromatography exist,

the simplicity and effectiveness of CsCl gradients make them an invaluable tool in research and

development, particularly for applications demanding the highest purity of plasmid DNA and

viral vectors. Careful optimization of gradient conditions and collection techniques is crucial for

maximizing yield and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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